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Compound of Interest

Compound Name: Axomadol

Cat. No.: B15601816

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a detailed analysis of the Phase Il clinical trial failures of
Axomadol, a centrally-acting analgesic. The information is presented in a question-and-answer
format to directly address potential issues and questions that may arise during experimental
design and drug development.

Troubleshooting Guides and FAQs

Q1: We are designing a clinical trial for a novel analgesic with a dual mechanism of action,
similar to Axomadol. What were the key design elements of the Axomadol Phase Il trial in
chronic low back pain that we should be aware of?

Al: The pivotal Phase Il study of Axomadol (EN3324) for chronic low back pain (CLBP) was
registered under the identifier NCT01043263.[1][2] While specific quantitative results were not
publicly released, the trial design provides valuable insights. The development of Axomadol
was ultimately terminated because this study failed to meet its predetermined primary
endpoints.[3]

Key Trial Design Elements:
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Parameter

Description

Trial Identifier

NCT01043263

Indication

Moderate to severe Chronic Low Back Pain
(CLBP)

Phase

Primary Purpose

Treatment

Design

Randomized, Double-Blind, Placebo-Controlled,

Parallel Assignment

Number of Patients

236[4]

Intervention

Axomadol (EN3324) vs. Placebo

Orally administered doses ranging from 100

Dosage
mg/day to 300 mg/day.[4]

. Four-week titration period followed by a 12-
Treatment Duration .
week maintenance phase.[4]

Change in the weekly average of the 24-hour
] average pain intensity score from baseline to
Primary Outcome i
the final week of treatment, measured by a

Numerical Rating Scale (NRS).

Ages 18 and older with a history of moderate to
Inclusion Criteria severe CLBP and on a stable analgesic regimen

for at least 3 months prior to screening.[1]

Q2: What was the proposed mechanism of action for Axomadol, and how might this have
influenced the clinical trial outcome?

A2: Axomadol is a centrally active analgesic with a dual mechanism of action: it acts as an
opioid receptor agonist and as an inhibitor of the reuptake of monoamines, specifically
norepinephrine and to a lesser extent, serotonin.[5][6] This mechanism is similar to that of
tramadol.[7] The intended therapeutic benefit was to provide analgesia through two distinct and
potentially synergistic pathways.
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The complexity of this dual mechanism could have contributed to the trial's failure in several
ways. The balance between opioid and monoamine activity might not have been optimal in the
patient population studied, or the contribution of each pathway to pain relief in chronic low back
pain may be more complex than anticipated.

Below is a diagram illustrating the proposed signaling pathway of Axomadol.
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Proposed dual mechanism of action for Axomadol.
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Q3: Our compound shows a favorable safety profile in preclinical models, but we are
concerned about potential adverse events in Phase Il. What was the reported safety and
tolerability of Axomadol?

A3: Publicly available information from the press releases announcing the trial failure did not
detail specific adverse events. However, for drugs with similar mechanisms, such as tramadol,
common adverse events include nausea, dizziness, somnolence, and headache. In a study
with healthy subjects, Axomadol's effects were in line with its known mechanisms of opioid
agonism and noradrenaline reuptake inhibition.[6] When designing a Phase Il trial for a novel
analgesic, it is crucial to have a robust adverse event monitoring and reporting system in place,
with particular attention to both opioid-related and monoamine-related side effects.

Q4: We are struggling with patient recruitment for our chronic pain study. What were the
inclusion criteria for the Axomadol CLBP trial, and are there any lessons to be learned?

A4: The Axomadol Phase Il trial (NCT01043263) had specific inclusion criteria that can inform
recruitment strategies.[1]

Key Inclusion Criteria:

e Age 18 years or older.

o For females, adherence to specific contraception guidelines, post-menopausal, or sterile.

« Stable daily regimen of analgesic medication for chronic low back pain for at least 3 months
prior to screening.

o For patients taking opioids, the total daily dose could not exceed 90mg oral morphine
equivalent.

o A documented history of moderate to severe chronic low back pain.

The requirement for a stable, yet not excessively high, dose of prior analgesics suggests the
trial targeted a specific patient population that was still experiencing significant pain. This can
be a challenging population to recruit. A potential lesson is to have a clear and well-justified set
of inclusion/exclusion criteria that are not so restrictive as to make enrollment unfeasible.
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Experimental Protocols

Protocol: Phase Il Efficacy and Safety Study of Axomadol in Chronic Low Back Pain (Based
on NCT01043263)

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group
study.

o Patient Population: 236 patients with moderate to severe chronic low back pain.

« Inclusion/Exclusion Criteria: As detailed in the FAQ section and on ClinicalTrials.gov for
NCT01043263.

o Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either
Axomadol or a matching placebo. Both patients and investigators were blinded to the
treatment allocation.

e Treatment Regimen:

o Titration Phase (4 weeks): Axomadol was orally administered, with the dose titrated from
100 mg/day up to a maximum of 300 mg/day based on efficacy and tolerability.

o Maintenance Phase (12 weeks): Patients continued on their optimized, stable dose of
Axomadol or placebo.

» Efficacy Assessments:

o Primary Endpoint: The primary outcome measure was the change in the weekly average
of the 24-hour average pain intensity from baseline to the final week of the 12-week
maintenance phase. Pain intensity was recorded daily by patients using an 11-point
Numerical Rating Scale (NRS).

o Safety Assessments: Safety and tolerability were monitored throughout the study by
recording adverse events, clinical laboratory tests, vital signs, and physical examinations.

Below is a workflow diagram for the clinical trial protocol.
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Workflow of the Axomadol Phase Il CLBP trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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